N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and a phenylsulfonyl-tetrahydroquinoline moiety.
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide, also known as 2,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play crucial roles in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This disruption leads to a compromised bacterial membrane, which can result in bacterial cell death .
Biochemical Pathways
The inhibition of MurD and GlmU disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall . This disruption affects the downstream effects of these pathways, including the formation of peptidoglycan, a major component of the bacterial cell wall. The compromised cell wall integrity leads to increased susceptibility of the bacteria to environmental stresses and ultimately, cell death .
Pharmacokinetics
The compound has been found to be stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is bactericidal activity against both Gram-positive and Gram-negative bacteria . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with this compound . Furthermore, an increase in reactive oxygen species (ROS) in strains treated with this compound has been detected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the solvent environment, which can in turn impact its bioavailability and efficacy
Biochemical Analysis
Biochemical Properties
Benzenesulfonyl derivatives have been shown to exhibit significant inhibitory effects against both cancer cell lines . This suggests that the compound may interact with enzymes, proteins, and other biomolecules involved in cell proliferation and tumor growth .
Cellular Effects
Given its structural similarity to other benzenesulfonyl derivatives, it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Future studies should explore the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with a sulfonyl chloride in the presence of a base.
Formation of the Benzamide Core: The benzamide core can be synthesized through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethoxy-N-(4-(1-pyrrolidinylsulfonyl)phenyl)benzamide
- 2,4-dimethoxy-N-(4-(4-methyl-piperidine-1-sulfonyl)-phenyl)benzamide
Uniqueness
Compared to similar compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide is unique due to its specific structural features, such as the tetrahydroquinoline core and the phenylsulfonyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-19-12-13-21(23(16-19)31-2)24(27)25-18-11-10-17-7-6-14-26(22(17)15-18)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKZMVKMCJPDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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